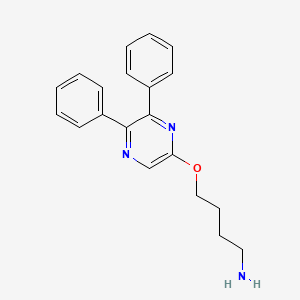![molecular formula C23H35N3O2 B12943802 N-[2-(4-{[10-(1H-Imidazol-1-yl)decyl]oxy}phenyl)ethyl]acetamide CAS No. 88138-35-6](/img/structure/B12943802.png)
N-[2-(4-{[10-(1H-Imidazol-1-yl)decyl]oxy}phenyl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenethyl)acetamide is a chemical compound that features an imidazole ring, a decyl chain, and a phenethyl group connected via an ether linkage to an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenethyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the imidazole derivative, followed by the attachment of the decyl chain, and finally the coupling with the phenethyl group and acetamide formation. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring and phenethyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The phenethyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the phenethyl moiety.
Aplicaciones Científicas De Investigación
N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenethyl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The imidazole ring can bind to metal ions or active sites of enzymes, while the phenethyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)acetamide
- N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)benzyl)acetamide
- N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenethyl)propionamide
Uniqueness
N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the imidazole ring, decyl chain, and phenethyl group allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
88138-35-6 |
|---|---|
Fórmula molecular |
C23H35N3O2 |
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
N-[2-[4-(10-imidazol-1-yldecoxy)phenyl]ethyl]acetamide |
InChI |
InChI=1S/C23H35N3O2/c1-21(27)25-15-14-22-10-12-23(13-11-22)28-19-9-7-5-3-2-4-6-8-17-26-18-16-24-20-26/h10-13,16,18,20H,2-9,14-15,17,19H2,1H3,(H,25,27) |
Clave InChI |
NYSXKZIIIBDLQA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCC1=CC=C(C=C1)OCCCCCCCCCCN2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 1-(1-([1,1'-bi(cyclopropan)]-1-yl)piperidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B12943724.png)

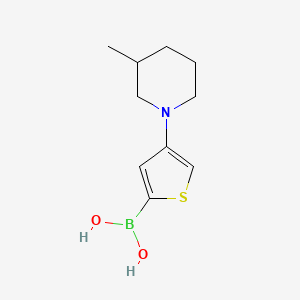
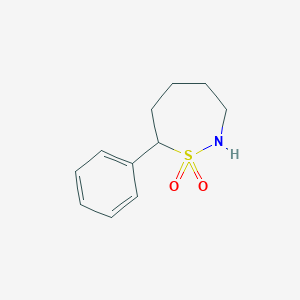
![5-Benzylidene-3-phenylimidazo[2,1-b]thiazol-6(5H)-one](/img/structure/B12943748.png)

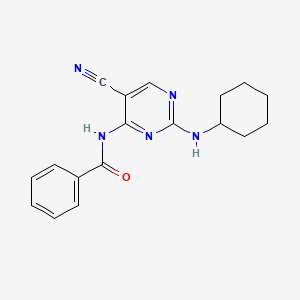
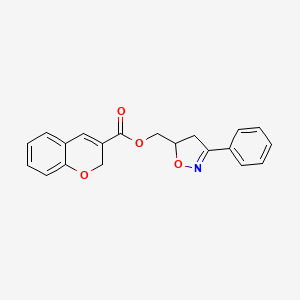

![tert-Butyl 2-(aminomethyl)-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate](/img/structure/B12943787.png)
![Ethyl 2-chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate](/img/structure/B12943800.png)

